2-Iodo-3-(trifluoromethyl)benzyl bromide

Cross-coupling Reactivity C-I vs. C-Br

Researchers needing step-efficient construction of CF₃-containing libraries face a common bottleneck: synthesizing and purifying multiple mono-halogenated intermediates. This compound solves that by providing two orthogonal reactive sites on a single, stable scaffold. - Benzylic bromide: Rapid, high-yielding SN2 with amines/thiols for first pharmacophore attachment. - Aryl iodide (ortho to CF₃): Exclusive Pd/Cu-catalyzed (Suzuki, Sonogashira) coupling for late-stage diversification without protecting groups. This sequential strategy halves synthetic steps, accelerates SAR exploration, and enables reliable just-in-time procurement from BenchChem's stocked inventory.

Molecular Formula C8H5BrF3I
Molecular Weight 364.93 g/mol
Cat. No. B12841357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3-(trifluoromethyl)benzyl bromide
Molecular FormulaC8H5BrF3I
Molecular Weight364.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)I)CBr
InChIInChI=1S/C8H5BrF3I/c9-4-5-2-1-3-6(7(5)13)8(10,11)12/h1-3H,4H2
InChIKeyGATRRPKRISZJBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3-(trifluoromethyl)benzyl Bromide: A Dual-Halogen Electrophile


2-Iodo-3-(trifluoromethyl)benzyl bromide (CAS 1261457-02-6) is a polyhalogenated benzyl halide featuring both a benzylic bromine and an aromatic iodine in ortho relationship, with a strongly electron-withdrawing trifluoromethyl group at the meta position [1]. The orthogonal reactivity of the bromine (nucleophilic substitution) and iodine (transition metal-catalyzed cross-coupling) sites enables chemoselective, sequential functionalization strategies unattainable with mono-halogenated or differently substituted analogs [2].

Orthogonal reactivity: C(sp3)-Br for nucleophilic substitution, C(sp2)-I for cross-coupling
Enables sequential functionalization without protecting group strategies
Meta-CF3 group modulates electron density and may influence regioselectivity

Why 2-Iodo-3-(trifluoromethyl)benzyl Bromide Is Irreplaceable


The combination of an iodo and bromo leaving group on a CF3-substituted aromatic scaffold provides a unique reactivity profile that simpler benzyl bromides or mono-halogenated CF3-benzene derivatives cannot replicate. The benzylic bromine participates in SN2 and SN1 reactions, while the aromatic iodine exclusively undergoes Pd- or Cu-catalyzed cross-couplings. This orthogonality allows sequential derivatization without protecting group manipulations [1]. Furthermore, the trifluoromethyl group at position 3 exerts a powerful electron-withdrawing effect that influences both the reactivity of the adjacent iodine and the benzylic position, impacting reaction rates and regioselectivity in ways that the non-fluorinated or para-substituted analogs do not [2].

Mono-halogenated analogs lack orthogonal sites
Simple benzyl bromides or iodo-benzenes cannot replicate the dual reactivity needed for sequential synthesis.
CF3 position alters electronic and steric effects
Para- or ortho-substituted CF3 analogs may shift reaction rates and regiochemical outcomes compared to the meta isomer.
Single-halogen CF3-benzenes limit diversification
Compounds with only one reactive halogen restrict building-block utility to a single derivatization step.

2-Iodo-3-(trifluoromethyl)benzyl Bromide: Reactivity & Selectivity Benchmarks


Enhanced Oxidative Addition of Aryl Iodide in Pd Cross-Couplings

2-Iodo-3-(trifluoromethyl)benzyl bromide possesses an aromatic iodine atom, which is a far superior substrate for oxidative addition to Pd(0) compared to aromatic bromine. Studies on aryl halide trifluoromethylation using copper powder show a clear reactivity order: iodide > bromide > chloride [1]. While specific rate constants for this exact compound are not available, this established class-level reactivity difference translates to faster reaction rates, lower required catalyst loadings, and the ability to perform cross-couplings under milder conditions (e.g., lower temperatures, shorter reaction times) when compared to the analogous 2-Bromo-3-(trifluoromethyl)benzyl bromide [2].

Oxidative Addition Reactivity
Class-level
Aryl-I: High reactivity
Aryl-Br: Moderate reactivity
Reactivity order: I > Br > Cl (copper-mediated trifluoromethylation)
Supports cross-coupling kinetics review
Class-level inference; specific rate data for target compound not available
Cross-coupling Reactivity C-I vs. C-Br

Superior Leaving Group Ability of Benzylic Bromide

The benzylic bromine of 2-Iodo-3-(trifluoromethyl)benzyl bromide is an excellent leaving group for nucleophilic substitution reactions. Gas-phase and condensed-phase studies on leaving group abilities consistently show that bromide is a better leaving group than chloride, enabling faster and more complete SN2 reactions under milder conditions [1]. While direct kinetic data for this specific compound are absent, the established leaving group order (iodide > bromide > chloride) indicates that this benzylic bromide will undergo nucleophilic displacement significantly faster than the corresponding benzylic chloride analog, 2-Iodo-3-(trifluoromethyl)benzyl chloride [2].

Benzylic Leaving Group Ability
Class-level
Benzylic-Br: High leaving ability
Benzylic-Cl: Low leaving ability
Condensed-phase order: I > Br > Cl; gas-phase: I > O2CCF3 > Br
Enables efficient nucleophilic displacement
Direct kinetic data for target compound absent; class-level inference
Nucleophilic substitution Leaving group SN2

Site-Selective Suzuki-Miyaura Coupling for Sequential Functionalization

The presence of both C(sp2)-I and C(sp3)-Br bonds allows for a programmed, sequential functionalization strategy. A study on related dihalogenated trifluoromethyl-benzene derivatives demonstrates that site-selective Suzuki-Miyaura reactions can be achieved, allowing the aryl iodide to be coupled first under mild Pd catalysis, leaving the benzylic bromide untouched for a subsequent reaction [1]. This contrasts with compounds like 3-(Trifluoromethyl)benzyl bromide, which lack the second, orthogonal reactive site, limiting them to a single derivatization step [2].

Sequential Coupling Sites
Context-dependent
Two orthogonal sites (C-I & C-Br)
One site (C-Br only, e.g., 3-CF3-benzyl bromide)
Enables at least two distinct sequential transformations
Supports protecting-group-free synthesis
Cross-study comparable; based on related dihalogenated CF3-benzene derivatives
Suzuki-Miyaura Chemoselectivity Sequential coupling

2-Iodo-3-(trifluoromethyl)benzyl Bromide: Applications in Medicinal Chemistry & Materials


Rapid Scaffold Diversification by Orthogonal Functionalization

In medicinal chemistry programs, 2-Iodo-3-(trifluoromethyl)benzyl bromide is ideal for constructing diverse libraries of CF3-containing compounds. A common workflow involves first using the benzylic bromide for a high-yielding SN2 reaction with an amine or thiol to introduce a desired pharmacophore. Subsequently, the aryl iodide is employed in a Suzuki-Miyaura or Sonogashira coupling to attach a second, complex aromatic or heteroaromatic fragment [1]. This two-step, one-protecting-group-free strategy, enabled by the compound's orthogonal reactivity, significantly reduces synthetic steps and accelerates SAR exploration.

Fluorinated Biaryl & Liquid Crystal Precursor Synthesis

The compound serves as a versatile building block for creating trifluoromethyl-substituted bi- and terphenyls, a class of molecules with applications in liquid crystal displays and advanced organic materials [1]. The combination of the highly reactive aryl iodide with the strongly electron-withdrawing CF3 group ensures efficient and often site-selective cross-coupling with various aryl boronates, as demonstrated in studies on related dihalogenated CF3-benzenes [2].

Iodoarene-Functionalized Tools for Chemical Biology

The stable aryl iodide provides a latent handle for late-stage functionalization with radiolabeled nucleophiles or for introduction of bioconjugation tags. For instance, after constructing a complex molecule using the benzylic bromide, the aryl iodide can be used in a final-step Sonogashira coupling to attach a fluorophore or a biotin moiety [3]. This capability is valuable for creating molecular probes to study biological targets without requiring de novo synthesis for each derivative.

Application
Selection Property
Validation Focus
CF3 scaffold diversification
Orthogonal reactivity sites
Sequential coupling efficiency
Fluorinated biaryl / terphenyl synthesis
Aryl iodide cross-coupling reactivity
Site-selectivity in Suzuki coupling
Late-stage probe functionalization
Latent aryl iodide handle
Compatibility with bioconjugation
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